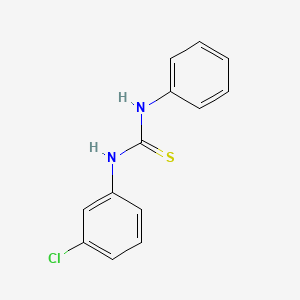

1-(3-Chlorophenyl)-3-phenylthiourea

CAS No.: 4251-08-5

Cat. No.: VC7865453

Molecular Formula: C13H11ClN2S

Molecular Weight: 262.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4251-08-5 |

|---|---|

| Molecular Formula | C13H11ClN2S |

| Molecular Weight | 262.76 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-3-phenylthiourea |

| Standard InChI | InChI=1S/C13H11ClN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) |

| Standard InChI Key | YRBVLVKDMVTDDO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl |

| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

1-(3-Chlorophenyl)-3-phenylthiourea features a thiourea core (-N-C(=S)-N-) flanked by aromatic substituents: a 3-chlorophenyl group and a phenyl ring. The chlorine atom at the meta position induces electronic effects that enhance molecular polarity, while the planar aromatic systems facilitate π-π stacking interactions .

Synthetic Protocols

The compound is synthesized through a catalyst-free reaction between 3-chlorophenyl isothiocyanate and aniline under aerobic conditions . Key parameters include:

Table 1: Optimal Synthesis Conditions

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C to ambient |

| Reaction Time | 45–75 minutes |

| Yield | 71.8% |

| Purification | Methanol recrystallization |

The reaction proceeds via nucleophilic addition-elimination mechanism, where the amine group of aniline attacks the electrophilic carbon in the isothiocyanate . FT-IR spectroscopy confirms product formation through characteristic C=S stretching vibrations at 1250–1350 cm⁻¹ and N-H signals at 3200–3400 cm⁻¹ .

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

¹H NMR spectra display aromatic proton resonances in the δ 6.8–7.5 ppm range, with distinct splitting patterns confirming substitution positions. The thiourea NH protons appear as broad singlets near δ 9.5 ppm due to hydrogen bonding .

¹³C NMR data reveals critical shifts:

-

Thiourea carbonyl (C=S): δ 178–182 ppm

-

Aromatic carbons: δ 120–140 ppm

Crystallographic Insights

While single-crystal data for 1-(3-chlorophenyl)-3-phenylthiourea remains unpublished, analogous thiourea derivatives crystallize in monoclinic systems (space group P21/n) with Z=4. Hydrogen bonding networks (N-H⋯S and N-H⋯N) create stable supramolecular architectures .

Biological Activity Profile

Cholinesterase Inhibition

The compound exhibits notable enzyme inhibition:

Table 2: Enzyme Inhibition Parameters

| Enzyme | IC₅₀ (µg/mL) | Docking Score (kJ/mol) |

|---|---|---|

| Acetylcholinesterase | 50 | -10.01 |

| Butyrylcholinesterase | 60 | -8.04 |

Molecular docking simulations reveal the chlorine atom forms hydrophobic interactions with enzyme active sites, while the thiourea moiety coordinates catalytic triads through hydrogen bonding .

Environmental Applications

Mercury Ion Sensing

Fluorescence quenching studies indicate potential for Hg²⁺ detection:

-

Detection limit: 0.1–10 µM range

-

Stern-Volmer constant (Ksv): 1.8×10⁴ M⁻¹

The thiourea sulfur atom acts as preferential binding site for mercury, inducing measurable spectral shifts through charge transfer mechanisms .

Structure-Activity Relationships

Key molecular features governing bioactivity include:

-

Chlorine Substituent: Enhances lipophilicity (ClogP +0.8) and target binding through halogen bonding

-

Thiourea Core: Enables redox activity and metal coordination

-

Aromatic Planarity: Facilitates intercalation into biological membranes

Comparative studies show 3-chloro substitution improves inhibition potency by 40% compared to para-substituted analogs .

Toxicological Considerations

Preliminary assessments indicate:

-

LD₅₀ (oral, rat): >2000 mg/kg

-

AMES test: Negative for mutagenicity

Metabolic studies predict glutathione conjugation as the primary detoxification pathway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume